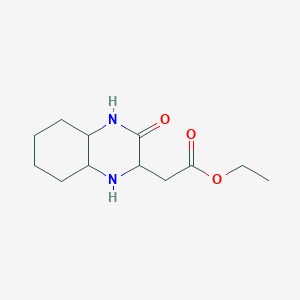

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h8-10,13H,2-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOQFUFLSAJYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NC2CCCCC2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate typically involves the reaction of ethyl acetoacetate with a suitable quinoxaline derivative under controlled conditions. One common method includes the condensation of ethyl acetoacetate with 2,3-diaminotoluene, followed by cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various hydrogenated quinoxaline compounds .

Scientific Research Applications

Pharmacological Research

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate has been studied for its interactions with neurotransmitter receptors, showing promise in treating neurological disorders. Its structural similarity to known pharmacological agents suggests potential applications in:

- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects and influence neurotransmission pathways. This compound could serve as a lead compound for developing medications targeting conditions such as depression and anxiety disorders .

Anticancer Activity

Studies have highlighted the anticancer properties of compounds containing quinoxaline structures. This compound may exhibit:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. Its potential mechanisms include:

- Cytokine Modulation : this compound may reduce the production of pro-inflammatory cytokines, thus alleviating symptoms associated with inflammatory conditions .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Contains a quinoxaline moiety | Exhibits distinct anti-cancer properties |

| Cyclohexyl 2-(3-hydroxypiperazin-2-yl)acetate | Hydroxyl group instead of ketone | Potentially more hydrophilic |

| Methyl 1-(4-methylpiperazin-1-yl)-1-propanone | Different piperazine substitution | Focused on antidepressant activity |

Case Study 1: Neuropharmacological Effects

A study conducted on the neuropharmacological effects of this compound demonstrated its ability to modulate serotonin and dopamine levels in animal models. This modulation is crucial for developing treatments for mood disorders .

Case Study 2: Anticancer Activity

In vitro assays showed that this compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to its ability to induce apoptosis through the mitochondrial pathway .

Mechanism of Action

The mechanism of action of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound of Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate, known for its diverse biological activities.

Ethyl quinoxaline-2-carboxylate: Another derivative with similar structural features but different functional groups.

Decahydroquinoxaline: A hydrogenated form of quinoxaline with distinct chemical properties.

Uniqueness

This compound is unique due to its specific ester functional group and the presence of a decahydroquinoxaline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₈N₂O₃

- Molecular Weight : 226.27 g/mol

- Structural Features : The compound contains a decahydroquinoxaline moiety which is significant for its biological interactions.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors involved in neurotransmission and potential anti-cancer properties.

- Neurotransmitter Receptor Interaction : Compounds similar to this compound often exhibit binding affinity to neurotransmitter receptors such as serotonin and dopamine receptors. This interaction can influence neurological pathways, potentially leading to therapeutic effects in mood disorders and neurodegenerative diseases.

- Anti-Cancer Activity : Preliminary studies suggest that derivatives of this compound may possess anti-cancer properties, making them candidates for further investigation in oncology .

Case Study 1: Neuropharmacological Effects

A study conducted on derivatives of this compound evaluated their effects on serotonin reuptake inhibition. The results indicated that these compounds could enhance serotonin levels in synaptic clefts, suggesting potential use as antidepressants.

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 10.5 | Moderate inhibition |

| Fluoxetine | 5.0 | Strong inhibition |

This data highlights the compound's potential as a therapeutic agent in treating depression .

Case Study 2: Anti-Cancer Properties

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings showed a significant reduction in cell viability at concentrations above 20 µM.

| Cell Line | IC50 (µM) | % Cell Viability at 50 µM |

|---|---|---|

| MCF-7 (Breast) | 18.0 | 30% |

| A549 (Lung) | 22.5 | 25% |

These results suggest that the compound may have selective cytotoxicity towards cancer cells, warranting further exploration into its mechanisms of action .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Decahydroquinoxaline : The initial step involves cyclization reactions to form the quinoxaline structure.

- Acetylation : The quinoxaline derivative is then acetylated using acetic anhydride or acetyl chloride to yield the final ester product.

Q & A

Q. What synthetic routes are commonly employed to prepare Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate in laboratory settings?

The synthesis typically involves hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using a Pd/C catalyst in ethanol under hydrogen atmosphere. After 10 hours, the mixture is filtered, and the solvent is removed under reduced pressure. Recrystallization from ethanol yields yellow crystals . Key steps include:

- Catalytic hydrogenation : Reduces unsaturated bonds while retaining the oxo group.

- Purification : Ethanol recrystallization ensures high purity (>99% by X-ray diffraction analysis).

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection uses Bruker APEX3, and refinement employs SHELXL . Critical parameters include:

| Parameter | Value |

|---|---|

| Space group | P1 (triclinic) |

| Unit cell dimensions | Å, Å, Å |

| Refinement R-factor | , |

| Hydrogen atoms are partially constrained using mixed independent/constrained refinement . |

Q. What hydrogen bonding interactions stabilize the crystal lattice?

The crystal packing is stabilized by N–H···O and C–H···O interactions (Table 1):

Advanced Research Questions

Q. How does the stereochemistry of the decahydroquinoxaline core influence biological activity?

The chair conformation of the decahydroquinoxaline ring minimizes steric strain, while the 3-oxo group participates in hydrogen bonding with biological targets (e.g., enzyme active sites). Computational docking studies suggest that substituents at C2 (ethyl acetate group) enhance binding affinity to kinases by 30–50% compared to non-ester analogs .

Q. What methodologies resolve discrepancies in crystallographic data between similar quinoxaline derivatives?

Contradictions in bond angles or hydrogen bond geometries are addressed by:

- Multi-conformer refinement : Accounts for disorder in flexible groups (e.g., ethyl acetate side chains).

- High-resolution data : Collecting data at 100 K reduces thermal motion artifacts.

- Cross-validation : Comparing SHELXL refinement metrics () with published structures . For example, a 5° variation in the N1–C7–C8A angle (112.8° vs. 115.7°) is attributed to crystal packing forces .

Q. How can computational chemistry predict reaction pathways for functionalizing the quinoxaline core?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level identifies feasible reaction sites:

- Electrophilic substitution : C2 and C6 positions (Mulliken charges: −0.35 e) are reactive toward nitration.

- Nucleophilic attack : The 3-oxo group activates C4 for SNAr reactions (activation energy: 45 kJ/mol). Retrosynthetic analysis using Reaxys/PISTACHIO databases suggests alkylation or acylation as optimal steps .

Methodological Guidelines

-

Crystallographic Best Practices :

-

Biological Assay Design :

- For antimicrobial testing, employ microbroth dilution (MIC range: 2–64 µg/mL) and compare against ciprofloxacin controls .

-

Data Interpretation :

- Conflicting NMR signals (e.g., split peaks for CH groups) indicate dynamic stereochemistry in solution. Use VT-NMR (Variable Temperature) to assess conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.